a-[(Boc-amino)methyl]-2-fluorobenzeneacetic acid
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Overview
Description
a-[(Boc-amino)methyl]-2-fluorobenzeneacetic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a benzene ring substituted with a fluorine atom and an acetic acid moiety. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The Boc protection is achieved by reacting the amino group with di-tert-butyl dicarbonate (Boc2O) under basic conditions . The fluorine atom can be introduced through electrophilic fluorination reactions, while the acetic acid moiety can be introduced via carboxylation reactions .
Industrial Production Methods
Industrial production of a-[(Boc-amino)methyl]-2-fluorobenzeneacetic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
a-[(Boc-amino)methyl]-2-fluorobenzeneacetic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include di-tert-butyl dicarbonate (Boc2O), potassium permanganate (KMnO4), lithium aluminum hydride (LiAlH4), and sodium methoxide (NaOCH3) . The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from the reactions of this compound include Boc-protected amines, alcohols, and substituted benzene derivatives .
Scientific Research Applications
a-[(Boc-amino)methyl]-2-fluorobenzeneacetic acid has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of a-[(Boc-amino)methyl]-2-fluorobenzeneacetic acid involves the interaction of its functional groups with molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways . The fluorine atom enhances the compound’s stability and reactivity, while the acetic acid moiety facilitates its incorporation into larger molecular structures .
Comparison with Similar Compounds
Similar Compounds
a-[(Cbz-amino)methyl]-2-fluorobenzeneacetic acid: Similar structure but with a carbobenzyloxy (Cbz) protecting group instead of Boc.
a-[(Fmoc-amino)methyl]-2-fluorobenzeneacetic acid: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Uniqueness
a-[(Boc-amino)methyl]-2-fluorobenzeneacetic acid is unique due to its combination of a Boc-protected amino group, a fluorine atom, and an acetic acid moiety. This combination provides a balance of stability, reactivity, and versatility in synthetic and research applications .
Properties
Molecular Formula |
C14H18FNO4 |
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Molecular Weight |
283.29 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-8-10(12(17)18)9-6-4-5-7-11(9)15/h4-7,10H,8H2,1-3H3,(H,16,19)(H,17,18) |
InChI Key |
ACWJTBDPSDMVOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=CC=C1F)C(=O)O |
Origin of Product |
United States |
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